2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of methoxy groups on the phenyl ring, a cyclohexylamino group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce the 3,4-dimethoxy groups.
Introduction of the Ethanamide Group: The ethanamide group is introduced through a reaction with an appropriate amine.
Cyclohexylamino and Thioxomethyl Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxybenzeneethanol
- Homoveratryl alcohol
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-22-14-9-8-12(10-15(14)23-2)11-16(21)19-20-17(24)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALJBKCOJCRZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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